4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide
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Overview
Description
4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring substituted with a methoxy group and a sulfonamide group attached to a 2-methylcyclohexyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to form 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene is sulfonated to form 1-naphthalenesulfonamide.
Alkylation: The sulfonamide is then alkylated with 2-methylcyclohexyl chloride in the presence of a base to form the desired product.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reactions and high yields.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification: Using techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group to amine.
Substitution: Electrophilic aromatic substitution on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted naphthalene derivatives.
Scientific Research Applications
4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide involves:
Molecular Targets: The compound targets bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Pathways Involved: It interferes with the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide
- 4-methoxy-N-(4-methoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzene-1-sulfonamide
Uniqueness
4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties compared to similar compounds with benzene or other aromatic rings. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C18H23NO3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-methylcyclohexyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-13-7-3-6-10-16(13)19-23(20,21)18-12-11-17(22-2)14-8-4-5-9-15(14)18/h4-5,8-9,11-13,16,19H,3,6-7,10H2,1-2H3 |
InChI Key |
SSOYHTBHHDFJQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
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